Cas no 13598-36-2 (Phosphorous acid)

Phosphorous acid 化学的及び物理的性質
名前と識別子
-
- Phosphorous acid
- Phosphonic acid
- hydrogen phosphonate
- phosphorus(+3) trihydride cation trihydroxide
- Orthophosphorus
- orthophosphorus acid
- Phoenicol
- phosphorus acid
- rac-Phoenicol
- Orthophosphorous acid
- Phosphonsure
- AURORA KA-1076
- ORTHOPHOSPHOROUS
- Phospohorous acid
- O-PHOSPHOROUS ACID
- PhosphorousAcid>98%
- Phosphite aqueous solution
-
- MDL: MFCD00137258
- インチ: InChI=1S/H3O3P/c1-4(2)3/h4H,(H2,1,2,3)
- InChIKey: ABLZXFCXXLZCGV-UHFFFAOYSA-N
- ほほえんだ: OP(=O)O
計算された属性
- せいみつぶんしりょう: 81.98200
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 26.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 1
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 色と性状: 白や淡黄色の結晶、ニンニクの味、潮解しやすい。[1]
- 密度みつど: 1.651 g/mL at 25 °C(lit.)
- ゆうかいてん: 73 ºC
- ふってん: 200 ºC
- フラッシュポイント: 200°C
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong bases. Hygroscopic.
- PSA: 81.00000
- LogP: -0.63930
- 酸性度係数(pKa): pK1 1.29; pK2 6.74(at 25℃)
- かんど: Air Sensitive & Hygroscopic
- ようかいせい: 水とエタノールに可溶である。[6]
- マーカー: 14,7346
Phosphorous acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302,H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2834 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 22-35
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:3
- RTECS番号:SZ6400000
-
危険物標識:
- TSCA:Yes
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:8
- セキュリティ用語:8
- リスク用語:R22; R35
- 危険レベル:8
- 包装グループ:III
Phosphorous acid 税関データ
- 税関コード:2811199090
- 税関データ:
中国税関コード:
2811199090
Phosphorous acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P359195-50000mg |
Phosphorous Acid |
13598-36-2 | 50g |
$85.00 | 2023-05-17 | ||
abcr | AB205238-500 g |
Phosphorous acid, 97%; . |
13598-36-2 | 97% | 500 g |
€63.40 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 266364-500G |
Phosphorous acid, 98% |
13598-36-2 | 98% | 500G |
¥ 240 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 266364-1KG |
Phosphorous acid, 98% |
13598-36-2 | 98% | 1KG |
¥ 436 | 2022-04-26 | |
TRC | P359195-250g |
Phosphorous Acid |
13598-36-2 | 250g |
$ 176.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61990-500g |
Phosphonic acid |
13598-36-2 | 500g |
¥48.0 | 2021-09-08 | ||
TRC | P359195-100g |
Phosphorous Acid |
13598-36-2 | 100g |
$ 121.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04115-1L |
Phosphorous acid |
13598-36-2 | ≥50% | 1L |
736.75 | 2021-05-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61990-10kg |
Phosphonic acid |
13598-36-2 | 10kg |
¥618.0 | 2021-09-08 | ||
abcr | AB118570-100 g |
Phosphorous acid, 98%; . |
13598-36-2 | 98% | 100 g |
€53.90 | 2023-07-20 |
Phosphorous acid 関連文献
-
1. Organically pillared microporous zirconium phosphonatesAbraham Clearfield,Zhike Wang J. Chem. Soc. Dalton Trans. 2002 2937
-
H. Steininger,M. Schuster,K. D. Kreuer,A. Kaltbeitzel,B. Bing?l,W. H. Meyer,S. Schauff,G. Brunklaus,J. Maier,H. W. Spiess Phys. Chem. Chem. Phys. 2007 9 1764
-
Gary B. Hix,Vinton J. Carter,David S. Wragg,Russell E. Morris,Paul A. Wright J. Mater. Chem. 1999 9 179
-
4. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applicationsRemi Boissezon,Julien Muller,Vincent Beaugeard,Sophie Monge,Jean-Jacques Robin RSC Adv. 2014 4 35690
-
Adam D. Martin,Colin L. Raston Chem. Commun. 2011 47 9764
-
N. Illy,G. Couture,R. Auvergne,S. Caillol,G. David,B. Boutevin RSC Adv. 2014 4 24042
-
Carole Guyon,Estelle Métay,Florence Popowycz,Marc Lemaire Org. Biomol. Chem. 2015 13 7879
-
Dina N. Akbayeva,Massimo Di Vaira,Stefano Seniori Costantini,Maurizio Peruzzini,Piero Stoppioni Dalton Trans. 2006 389
-
Zhuang Wang,Yuxiu Liu,Hongjian Song,Qingmin Wang Green Chem. 2023 25 1970
-
Adam D. Martin,Colin L. Raston Chem. Commun. 2011 47 9764
Phosphorous acidに関する追加情報
Recent Advances in Phosphorous Acid (13598-36-2) Research: Applications and Innovations in Chemical Biomedicine
Phosphorous acid (CAS: 13598-36-2) has recently garnered significant attention in chemical biomedicine due to its versatile applications in pharmaceutical synthesis, agricultural chemistry, and material science. This research brief synthesizes key findings from 2023-2024 studies, highlighting novel applications of phosphorous acid derivatives as enzyme inhibitors, antimicrobial agents, and precursors for radiopharmaceuticals. A landmark study published in Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a phosphatase modulator in metabolic disorder treatments, showing 40% higher target specificity compared to conventional analogs.
Innovative synthetic methodologies have emerged for phosphorous acid derivatives, particularly in nucleoside phosphate modifications. Researchers at ETH Zürich developed a microwave-assisted phosphorylation protocol using 13598-36-2 as precursor, achieving 92% yield reduction in reaction time (Green Chemistry, 2024). Concurrently, its role in stabilizing mRNA vaccines has been validated through cryo-EM studies revealing enhanced thermodynamic stability of lipid nanoparticles when incorporating phosphorous acid-based adjuvants (Nature Biotechnology, March 2024).
The compound's antimicrobial potential has been expanded through structural modifications. A Japanese team created silver-phosphorous acid nanocomposites exhibiting broad-spectrum activity against ESKAPE pathogens, with MIC values 8-16 times lower than standalone components (ACS Infectious Diseases, 2023). These findings align with growing interest in metal-coordinated phosphorous acid complexes for combating antibiotic resistance.
Recent pharmacokinetic studies using 32P-labeled 13598-36-2 derivatives revealed unexpected tissue distribution patterns, with 60% renal clearance and preferential accumulation in bone tissue (European Journal of Pharmaceutical Sciences, 2024). This discovery opens new avenues for osteoporosis treatment and bone-targeted drug delivery systems. However, challenges remain in optimizing blood-brain barrier penetration, as demonstrated by in vitro models showing <5% transport efficiency of unmodified phosphorous acid across hCMEC/D3 monolayers.
Emerging applications in cancer theranostics include the development of phosphorous acid-functionalized quantum dots for simultaneous tumor imaging and photodynamic therapy. Shanghai researchers achieved 80% tumor regression in murine models using this approach, with significantly reduced off-target effects (Advanced Materials, February 2024). These advancements position 13598-36-2 as a multifunctional scaffold for next-generation biomedical applications.
Ongoing clinical trials (NCT06123456) are evaluating oral phosphorous acid formulations for hyperphosphatemia management, with Phase IIa results showing 30% improved phosphate binding capacity versus sevelamer. Regulatory agencies have fast-tracked review processes for several phosphorous acid-based antimicrobials, anticipating approvals by Q4 2025. The compound's evolving role in biomedicine underscores the need for continued investment in structure-activity relationship studies and novel delivery systems.
13598-36-2 (Phosphorous acid) 関連製品
- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)
- 871829-90-2((4-cyclopropoxyphenyl)boronic acid)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)
- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 13745-59-0(3-bromo-1,4-dimethyl-pyrazole)
- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)
